N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group and a pyridazinone-acetamide moiety. The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and role in medicinal chemistry .
Synthesis of this compound likely involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization via nucleophilic substitution or coupling reactions. Structural confirmation would employ IR (to identify carbonyl and C=N stretches), ¹H NMR (to confirm substituent integration and stereochemistry), and mass spectrometry (to verify molecular weight) .
Properties
Molecular Formula |
C22H18FN5O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H18FN5O3S/c1-31-15-7-8-16(17(23)12-15)18-9-10-21(30)28(27-18)13-19(29)24-22-26-25-20(32-22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,24,26,29) |
InChI Key |
PLBNTXYLNJHSKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthetic route to this compound involves designing a novel scaffold based on the N-(benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine framework. After optimization, compound 40 was identified as a selective STAT3 inhibitor. It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core demonstrates susceptibility to nucleophilic attack, particularly at the C-2 and C-5 positions. The benzyl group at C-5 moderates electron density, influencing reaction outcomes.
Electrophilic Aromatic Substitution (EAS)
The 2-fluoro-4-methoxyphenyl moiety undergoes directed EAS. The fluorine atom’s strong electron-withdrawing effect directs electrophiles to the meta position relative to itself, while the methoxy group activates the ring at the para position .
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitration at C-5 of phenyl ring |
| Br₂/FeBr₃ | Reflux in CHCl₃ | Bromination at C-3 (meta to fluorine) |
Reduction of Pyridazinone Moiety
The 6-oxopyridazin-1(6H)-yl group is selectively reduced under controlled conditions:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄/EtOH | 25°C, 2 hrs | Partial reduction to dihydropyridazine |
| H₂/Pd-C | 50 psi, THF | Full saturation to piperazine analog |
The acetamide side chain remains intact during these reactions .
Acid/Base-Mediated Hydrolysis
The acetamide linker undergoes hydrolysis under extreme pH conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux, 12 hrs | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 5-benzyl-1,3,4-thiadiazol-2-amine |
| 5M NaOH, 70°C, 8 hrs | Sodium salt of acetic acid derivative + NH₃ release |
Hydrolysis kinetics are slower than typical acetamides due to steric hindrance from the thiadiazole ring .
Oxidative Functionalization
Controlled oxidation targets sulfur atoms in the thiadiazole ring:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂/AcOH | 60°C, 4 hrs | Sulfoxide formation (S=O) |
| KMnO₄/H₂SO₄ | 0°C, 30 min | Sulfone derivative (O=S=O) |
Over-oxidation degrades the pyridazinone ring, necessitating precise stoichiometry.
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Substrates | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives at benzyl position |
| Heck reaction | Pd(OAc)₂, acrylates | Alkenyl-functionalized analogs |
Yields range from 45–72%, limited by steric bulk near the reaction site .
Condensation with Carbonyl Compounds
The thiadiazol-2(3H)-ylidene group acts as a Schiff base precursor:
| Carbonyl Source | Conditions | Product |
|---|---|---|
| Aldehydes (R-CHO) | EtOH, Δ | Azomethine derivatives |
| Ketones (R₂CO) | TiCl₄ catalyst | Cyclocondensed heterocycles |
Reactions proceed via imine linkage formation, confirmed by FT-IR loss of N–H stretch at ~3350 cm⁻¹.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit notable anticonvulsant properties. For instance, thiazole-integrated pyridine derivatives have been synthesized and tested for their efficacy against seizures. In particular, certain derivatives demonstrated median effective doses comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity .
Antitumor Activity
The compound has been investigated for its antitumor potential against various cancer cell lines. One study found that thiazole-pyridine hybrids displayed significant anti-breast cancer efficacy, outperforming standard chemotherapy agents like 5-fluorouracil . The synthesized compounds were evaluated against several cancer types, including MCF-7 and HepG2 cell lines, showing promising results in inhibiting tumor growth.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. Several studies have reported the synthesis of thiazole-based compounds that exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin . The presence of specific substituents on the thiazole ring was found to enhance the antimicrobial efficacy of these compounds.
General Synthetic Approaches
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step processes that integrate various heterocyclic frameworks. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions to form imine intermediates.
- Cyclization Techniques : Employing cyclization strategies to form the thiazole and pyridazine rings.
These methodologies are often optimized for yield and purity through adjustments in reaction conditions such as temperature and solvent choice .
Efficacy in Seizure Models
In one significant study, a series of thiazole-integrated compounds were tested in animal models for their anticonvulsant effects. The results indicated that certain analogues provided complete protection against seizures induced by pentylenetetrazole (PTZ), demonstrating their potential as therapeutic agents for epilepsy management .
Anticancer Screening
A comprehensive screening of thiazole-pyridine hybrids against multiple cancer cell lines revealed that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .
References Table
Mechanism of Action
The compound likely interferes with STAT3 signaling, affecting cell proliferation, apoptosis, and immune responses. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Bridging Moieties: The acetamide linker in the target compound is shared with and , but the pyridazinone ring (vs. imidazo-thiadiazole in ) may alter solubility and metabolic stability .
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that incorporates both thiadiazole and pyridazine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 408.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, alongside a pyridazine ring that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming conventional antibiotics like norfloxacin and ciprofloxacin . The presence of the benzyl group in the thiadiazole structure plays a crucial role in enhancing antibacterial activity.
Anticancer Potential
The anticancer properties of thiadiazole derivatives have also been documented. The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Thiadiazole compounds have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Compounds derived from thiadiazole structures have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their therapeutic potential in treating inflammatory diseases .
Case Studies
- Antibacterial Study : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested for their antibacterial activity. Results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound inhibited cell growth significantly. For instance, compounds with specific substitutions on the thiadiazole ring showed enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : Compounds can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Binding to receptors involved in inflammation or cancer pathways can alter cellular responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclocondensation and coupling reactions. For the thiadiazole core, refluxing thiourea derivatives with chloroacetyl chloride in the presence of triethylamine (as a base) and Zeolite (Y-H) (0.01 M) as a catalyst at 150°C for 5 hours is effective . Optimization of substituent positioning (e.g., benzyl or methoxyphenyl groups) requires adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients to improve yields. For example, pyridinyl substituents in similar compounds show yield variations from trace amounts to 85% depending on electronic effects .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Identify C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiadiazole ring vibrations (650–750 cm⁻¹) .
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (δ 6.8–8.2 ppm for substituted phenyl groups) and acetamide methylene signals (δ 3.5–4.5 ppm). Thiadiazole-imine protons appear as singlets near δ 8.5 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 394.4 for related acetamide derivatives) and fragmentation patterns to verify substituent integrity .
Q. How should researchers design bioassays to evaluate antimicrobial or anticancer activity?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) for antimicrobial testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values reported in µg/mL . For antiproliferative assays (e.g., MTT on HeLa cells), maintain cell viability controls and validate results via dose-response curves (IC₅₀ calculations). Molecular docking (AutoDock Vina) against target proteins (e.g., DNA gyrase) can guide mechanistic hypotheses .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate via orthogonal assays (e.g., time-kill kinetics vs. fluorescence-based viability). For example, 1,2,3-dithiazole derivatives show variable MICs (2–128 µg/mL) depending on bacterial strain and solvent used in stock solutions .
Q. What mechanistic insights explain the formation of the thiadiazolylidene moiety during synthesis?
- Methodological Answer : The thiadiazole ring forms via cyclization of thiourea intermediates with α-haloketones. Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -F, -OCH₃) stabilize the transition state, reducing activation energy. Kinetic studies using HPLC-MS can track intermediate species, such as thioamide precursors .
Q. How can computational modeling predict binding modes and guide structural optimization?
- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to assess ligand-protein stability. For pyridazinone derivatives, π-π stacking with tyrosine residues and hydrogen bonding to catalytic aspartate are critical. Validate predictions with SPR (surface plasmon resonance) to measure binding constants (KD) .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine and methoxy groups reduce oxidative metabolism by CYP450 enzymes. For analogs with short half-lives (<1 hour), introduce steric hindrance (e.g., bulky benzyl groups) or replace labile esters with amides .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yield data in synthetic protocols?
- Example : Substituent effects on yields in dithiazole synthesis:
| Substituent | Yield (%) | Conditions |
|---|---|---|
| 2-Cl-pyrid-3-yl | 85 | DMF, 150°C |
| Pyrid-4-yl | 13 | Ethanol, 120°C |
- Resolution : Polar aprotic solvents (DMF) enhance reactivity of electron-deficient aryl groups, while steric hindrance in pyrid-4-yl derivatives slows cyclization. Replicate reactions under inert atmospheres to exclude oxidation side reactions .
Methodological Best Practices
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Stability Testing : Store the compound at -20°C under argon. Monitor degradation via HPLC (C18 column, acetonitrile/water) over 6 months to identify hydrolysis-prone sites (e.g., acetamide linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
